molecular formula C7H6BF3KNO2 B13463916 Potassium trifluoro(4-methyl-3-nitrophenyl)borate

Potassium trifluoro(4-methyl-3-nitrophenyl)borate

Katalognummer: B13463916
Molekulargewicht: 243.03 g/mol
InChI-Schlüssel: JIVUELTZMLHEFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro(4-methyl-3-nitrophenyl)borate is a specialized organoboron compound known for its stability and reactivity. This compound belongs to the class of potassium organotrifluoroborates, which are widely used in various organic transformations due to their unique properties, such as moisture and air stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(4-methyl-3-nitrophenyl)borate typically involves the reaction of 4-methyl-3-nitrophenylboronic acid with potassium hydrogen fluoride (KHF2). This method is efficient and general, allowing for the rapid generation of the desired trifluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(4-methyl-3-nitrophenyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro(4-methyl-3-nitrophenyl)borate has diverse applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The mechanism involves the hydrolysis of the trifluoroborate to the corresponding boronic acid, which then undergoes transmetalation with a palladium catalyst. This process forms a new carbon-carbon bond, facilitating the synthesis of complex organic molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium trifluoro(4-methyl-3-nitrophenyl)borate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in selective organic transformations and the synthesis of specialized compounds .

Eigenschaften

Molekularformel

C7H6BF3KNO2

Molekulargewicht

243.03 g/mol

IUPAC-Name

potassium;trifluoro-(4-methyl-3-nitrophenyl)boranuide

InChI

InChI=1S/C7H6BF3NO2.K/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14;/h2-4H,1H3;/q-1;+1

InChI-Schlüssel

JIVUELTZMLHEFA-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CC(=C(C=C1)C)[N+](=O)[O-])(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.